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molecular formula C15H22N2O2 B8325614 4-(4-Acetylpiperazin-1-ylmethyl)-2,6-dimethylphenol

4-(4-Acetylpiperazin-1-ylmethyl)-2,6-dimethylphenol

Cat. No. B8325614
M. Wt: 262.35 g/mol
InChI Key: BORNXROXGHRLGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04391805

Procedure details

A solution of 35.8 g=0.2 mole of 2,6-dimethyl-4-(N,N-dimethylaminomethyl)-phenol and 25.6 g=0.2 mole of acetylpiperazine in 100 ml of xylene is boiled under reflux for 5 hours, in the course of which nitrogen is passed through the solution. After cooling, the precipitate is filtered off, washed with ethyl acetate and dried over phosphorus pentoxide in vacuo. This gives 46.1 g (88% of theory), melting point: 150°-151° C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH2:8][N:9]([CH3:11])[CH3:10])[CH:5]=[C:4]([CH3:12])[C:3]=1[OH:13].[C:14]([N:17]1[CH2:22]CNC[CH2:18]1)(=[O:16])[CH3:15]>C1(C)C(C)=CC=CC=1>[C:14]([N:17]1[CH2:22][CH2:11][N:9]([CH2:8][C:6]2[CH:7]=[C:2]([CH3:1])[C:3]([OH:13])=[C:4]([CH3:12])[CH:5]=2)[CH2:10][CH2:18]1)(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
CC1=C(C(=CC(=C1)CN(C)C)C)O
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C)(=O)N1CCNCC1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours, in the course of which nitrogen
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
washed with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorus pentoxide in vacuo

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1CCN(CC1)CC1=CC(=C(C(=C1)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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